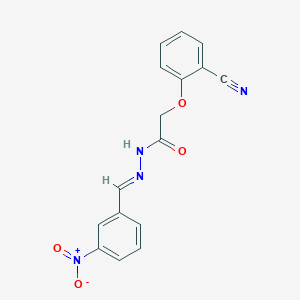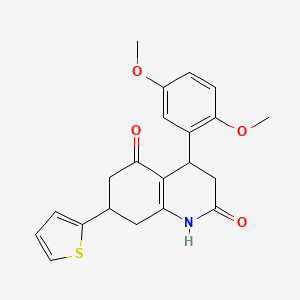![molecular formula C19H19N3O3S2 B5509140 6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)
6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heterocyclic compounds containing pyrimidine structures have been widely studied due to their diverse biological activities and potential applications in medicinal chemistry. The compound falls into this category, with its synthesis and analysis being of significant interest for understanding its properties and potential applications.
Synthesis Analysis
The synthesis of similar thieno[2,3-d]pyrimidines and related heterocycles typically involves multi-step reactions, including cyclization, thiation, and hydrolysis, among others. For example, Ramadan et al. (2019) described the synthesis of a pyrimidinethione derivative and its reactions with carbon electrophiles to synthesize selected fused heterocycles, showcasing the complexity and versatility in synthesizing such compounds (Ramadan, El‐Helw, & Sallam, 2019).
Scientific Research Applications
1. Cytotoxic and Antimicrobial Activities
- A derivative, 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, showed potential in cytotoxic and antimicrobial activities. This suggests the compound's utility in the development of novel therapeutic agents (Ramadan, El‐Helw, & Sallam, 2019).
2. Synthesis of Adamantylated Pyrimidines
- Adamantylated pyrimidines, closely related to the compound , have been synthesized using the Biginelli reaction, showing the compound's relevance in organic chemistry and potential pharmaceutical applications (Lashmanova, Rybakov, & Shiryaev, 2016).
3. Novel Adamantylated Pyrimidines with Anticancer and Antimicrobial Properties
- Research on adamantylated pyrimidines has found significant anticancer and antimicrobial properties, indicating the potential of similar compounds in medical research and treatment (Orzeszko et al., 2004).
4. Antimicrobial Evaluation of Pyrimidines
- Studies on pyrimidine derivatives, such as the one , have shown promise in antimicrobial activities, suggesting their role in the development of new antimicrobial agents (Abdelghani et al., 2017).
5. Antioxidant Activity of Fused Heterocyclic Compounds Derived from Pyrimidine
- Fused heterocyclic compounds derived from pyrimidine derivatives have exhibited notable antioxidant activities, which could be significant in developing treatments against oxidative stress-related diseases (Salem et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c20-7-12-14-15(16(24)22-18(25)21-14)27-17(12)26-8-13(23)19-4-9-1-10(5-19)3-11(2-9)6-19/h9-11H,1-6,8H2,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDNEOPGDFRFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=C(C5=C(S4)C(=O)NC(=O)N5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)
![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)


![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)